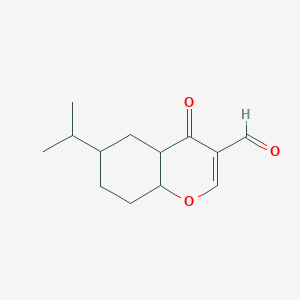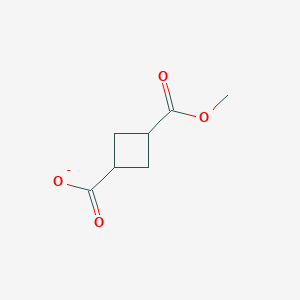
1,3-Cyclobutanedicarboxylic acid, 1-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclobutanedicarboxylic acid, 1-methyl ester is an organic compound with the molecular formula C7H10O4. It is a derivative of cyclobutanedicarboxylic acid, where one of the carboxylic acid groups is esterified with a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclobutanedicarboxylic acid, 1-methyl ester can be synthesized through several methods. One common approach involves the esterification of 1,3-cyclobutanedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclobutanedicarboxylic acid, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1,3-Cyclobutanedicarboxylic acid.
Reduction: 1,3-Cyclobutanedicarboxylic acid, 1-methyl alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
1,3-Cyclobutanedicarboxylic acid, 1-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The ester is used in the production of polymers and resins.
Mechanism of Action
The mechanism by which 1,3-cyclobutanedicarboxylic acid, 1-methyl ester exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,1-Cyclobutanedicarboxylic acid, 3,3-dimethyl-, 1-methyl ester: Similar in structure but with additional methyl groups.
3-Methyl-1,2-cyclobutanedicarboxylic acid dimethyl ester: Differing in the position of the ester groups.
Uniqueness
1,3-Cyclobutanedicarboxylic acid, 1-methyl ester is unique due to its specific esterification at the 1-position, which imparts distinct reactivity and properties compared to its isomers and other derivatives.
Properties
Molecular Formula |
C7H9O4- |
|---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
3-methoxycarbonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/p-1 |
InChI Key |
AJAHGOJIRQOMLK-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1CC(C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


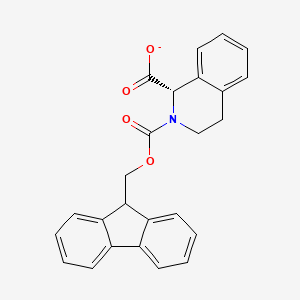

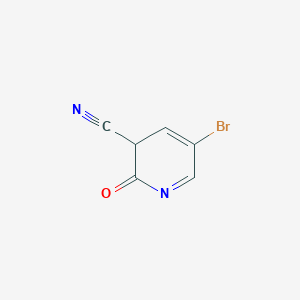
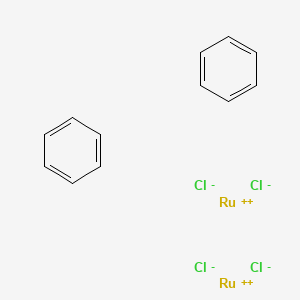
![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
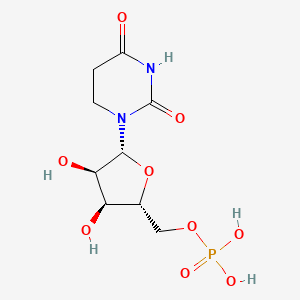
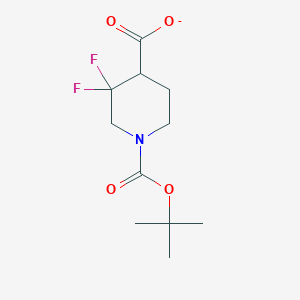


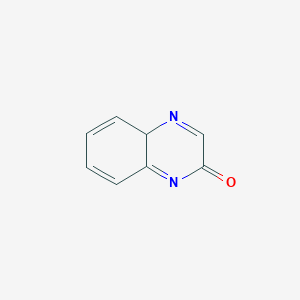
![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
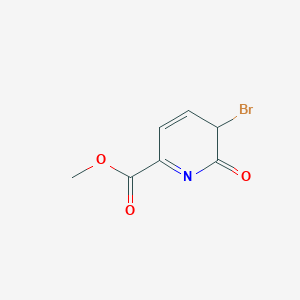
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)
